
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine” is a pyrimidine derivative. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring . They are key molecules in living organisms and are involved in many biological processes .
Synthesis Analysis
A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .Molecular Structure Analysis
The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis . The computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure .Chemical Reactions Analysis
The interaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with amines (benzylamine, morpholine, ammonia) was investigated . The interaction of synthesized 4,6-dimethylpyrimidin-2-yl thiosulfoacid esters with different amines is interesting not only in terms of studying the properties of thiosulfoesters, but also as an interaction with significant practical value .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol, are as follows: It has a molecular weight of 193.25, and its InChI code is 1S/C10H15N3O/c1-8-7-9(2)12-10(14)13-8/h7,10,14H,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesized compounds with 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine have shown promising insecticidal and antibacterial potential, especially against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
- These compounds have been evaluated for antimicrobial activity and have demonstrated effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae (Aggarwal et al., 2013).
Structural and Chemical Analysis
- The molecular structures of related compounds have been studied using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography to understand their chemical properties and potential biological activity (Titi et al., 2020).
- Investigations into the complex formation of these compounds with phenols have revealed their stability at high temperatures, which is significant for potential industrial applications (Erkin et al., 2017).
Novel Synthesis Methods
- Efficient synthesis methods involving microwave irradiation and solvent-free conditions have been developed for these compounds, highlighting their potential for more sustainable chemical production processes (Rahmani et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-8(3)5-9(11)14-15/h4-5H,1-3H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAYSOLLOXMFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
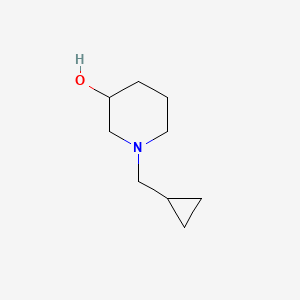

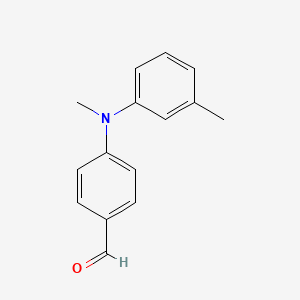

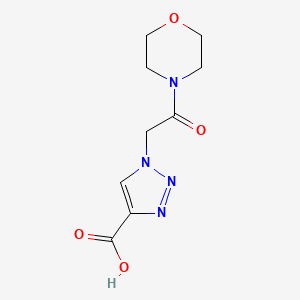
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
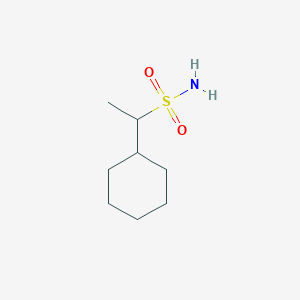
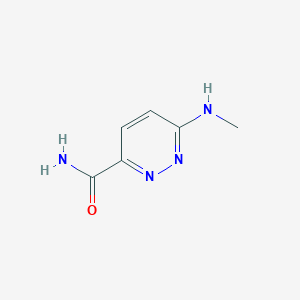
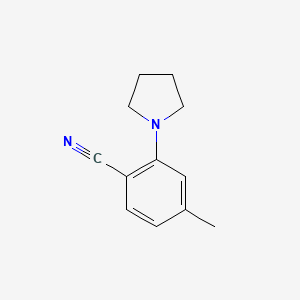
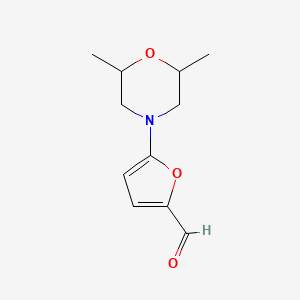
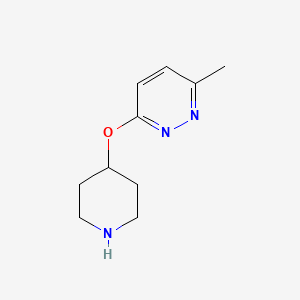
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)